
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide (ADPA) is a chemical compound that has been extensively studied for its potential applications in scientific research. ADPA is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用机制
The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in DNA synthesis and repair. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to inhibit thymidylate synthase, an enzyme involved in the synthesis of thymidine, which is essential for DNA replication. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
生化和生理效应
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the immune response. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to protect against oxidative stress, which is a condition that can lead to cell damage and death.
实验室实验的优点和局限性
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has several advantages for lab experiments, including its high solubility in water and its stability at room temperature. However, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has some limitations, including its relatively low potency compared to other anticancer agents and its potential toxicity at high doses.
未来方向
There are several potential future directions for research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate its potential use in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide and to identify potential biomarkers for its activity.
合成方法
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide can be synthesized using various methods, including the reaction of 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxylic acid with 2-cyclohexylacetyl chloride in the presence of a base. The reaction can be carried out in a solvent such as acetonitrile or dimethylformamide, and the product can be purified using column chromatography or recrystallization.
科学研究应用
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been investigated for its potential applications in scientific research. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
属性
CAS 编号 |
112683-82-6 |
|---|---|
产品名称 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide |
分子式 |
C18H30N4O3 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide |
InChI |
InChI=1S/C18H30N4O3/c1-3-10-21-16(19)15(17(24)22(11-4-2)18(21)25)20-14(23)12-13-8-6-5-7-9-13/h13H,3-12,19H2,1-2H3,(H,20,23) |
InChI 键 |
WLVKEMPFWNNMBZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N |
规范 SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N |
同义词 |
Cyclohexaneacetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



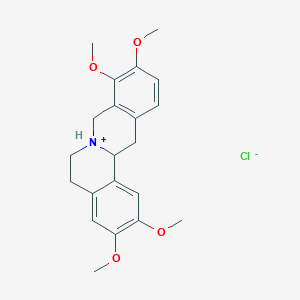
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)
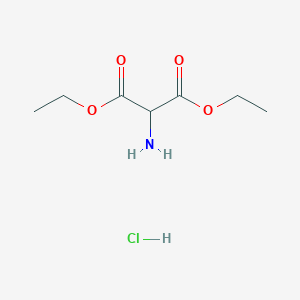

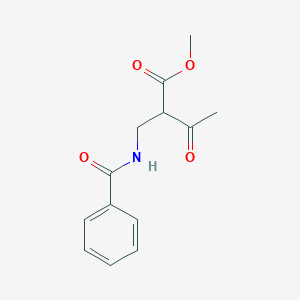
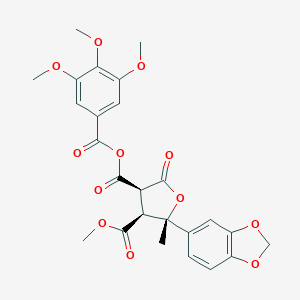
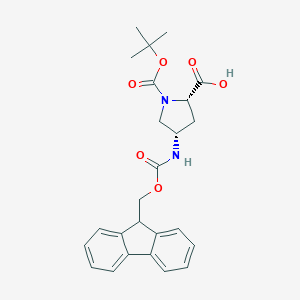
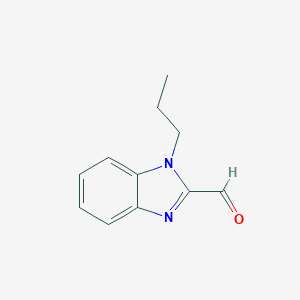
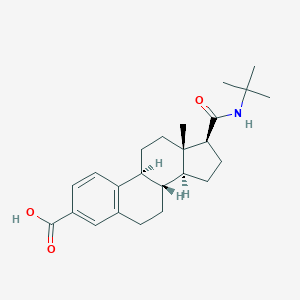
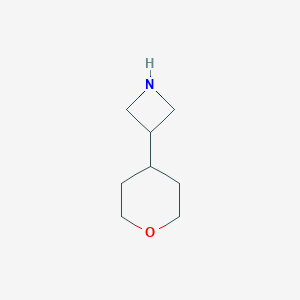
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
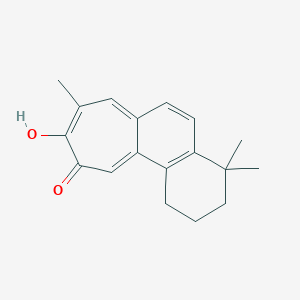
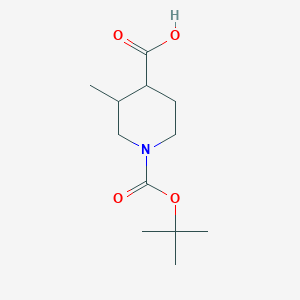
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)